4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a pyrrolone-class compound with a molecular formula of C27H32N2O4 and a molecular weight of 480.566 g/mol . Its structure features a pyrrol-2-one core substituted with:
- A 4-(allyloxy)-3-methylbenzoyl group at position 4, contributing hydrophobic and reactive allyl functionalities.
- A 3,4-dimethoxyphenyl group at position 5, enhancing aromatic stacking and membrane permeability.
- A hydroxyl group at position 3, enabling hydrogen bonding and metal coordination .
This compound’s synthesis involves multi-step reactions, including nucleophilic substitutions and cyclization, optimized for yield (~50–60%) and purity using polar solvents like dichloromethane .
Properties
Molecular Formula |
C27H32N2O6 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O6/c1-7-14-35-20-10-9-19(15-17(20)2)25(30)23-24(18-8-11-21(33-5)22(16-18)34-6)29(13-12-28(3)4)27(32)26(23)31/h7-11,15-16,24,30H,1,12-14H2,2-6H3/b25-23+ |
InChI Key |
HZQIWOIOSNVTRD-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)O)OCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the allyloxy, methylbenzoyl, dimethoxyphenyl, and dimethylaminoethyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.
Chemical Reactions Analysis
4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated its efficacy against breast and lung cancer cells, suggesting potential for development as a chemotherapeutic agent.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary studies indicate that it possesses inhibitory effects against several bacterial strains, including resistant strains of Staphylococcus aureus. This suggests its potential use in developing new antibiotics.
3. Neuroprotective Effects
In neuropharmacology, the compound has been investigated for its neuroprotective effects. It appears to mitigate oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science Applications
1. Photonic Materials
Due to its unique chemical structure, this compound can be utilized in the development of photonic materials. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
2. Polymers and Composites
The incorporation of this compound into polymer matrices has been studied to enhance mechanical properties and thermal stability. This could lead to advancements in composite materials used in aerospace and automotive industries.
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound has been used in enzyme inhibition studies, particularly focusing on proteases and kinases that are crucial in various biological pathways. Understanding its interaction with these enzymes can provide insights into metabolic regulation and potential therapeutic targets.
2. Drug Delivery Systems
Research into drug delivery systems using this compound shows promise due to its ability to form nanoparticles that can encapsulate drugs effectively, enhancing their bioavailability and targeted delivery to specific tissues.
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2023) evaluated the anticancer effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
In a study by Lee et al. (2024), the antimicrobial activity of this compound was tested against various bacterial strains using the disk diffusion method. The compound showed significant inhibition zones against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Aromatic Ring Modifications
- 3,4-Dimethoxyphenyl (target compound): Enhances hydrophobic interactions and electron-donating capacity, critical for enzyme inhibition .
- 4-Fluorophenyl/4-Bromophenyl : Halogenation increases electronegativity and binding affinity to hydrophobic enzyme pockets .
- Allyloxy Phenyl : Introduces sites for click chemistry or Michael additions but reduces metabolic stability .
Amino Chain Variations
Biological Activity
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects based on recent research findings.
Chemical Structure
The compound features a pyrrol-2-one core with multiple functional groups that contribute to its biological activity. Below is a summary of its structural characteristics:
| Feature | Description |
|---|---|
| Molecular Formula | C27H32N2O4 |
| Molecular Weight | 464.56 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Allyloxy, dimethoxy, dimethylamino, hydroxyl |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Allyloxy Group : This is achieved through an etherification reaction involving an allyl halide and a phenolic derivative.
- Benzoylation : The benzoyl group is introduced via a Friedel-Crafts acylation reaction.
- Dimethoxy Group Introduction : This step involves the use of methoxy derivatives in the synthesis process.
- Formation of the Pyrrol-2-one Ring : Cyclization occurs through the reaction of an amine with a carbonyl compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act by:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to therapeutic effects in diseases involving these enzymes.
- Receptor Modulation : It may bind to specific receptors, altering their activity and leading to downstream biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- In vitro Studies : Compounds within this class have demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism involves:
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cell lines through activation of caspases .
Neuroprotective Effects
There is emerging evidence that compounds like this one may offer neuroprotective benefits:
- Cholinesterase Inhibition : Some studies report that related compounds inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases .
Case Studies
- Case Study on Antimicrobial Activity :
- Case Study on Neuroprotection :
Q & A
Q. What are the established synthetic routes for preparing this pyrrol-2-one derivative, and what reaction conditions influence yield?
The compound can be synthesized via base-assisted cyclization or condensation of substituted aldehydes with amines, followed by recrystallization (e.g., MeOH or EtOH). Key variables include reaction time, solvent choice (e.g., xylene for reflux), and substituent reactivity. For example, allyl amine reactions achieved 52% yield under 3-hour stirring (room temperature), while longer reflux times (10–30 hours) were required for halogenated analogs . Low yields (<20%) in some cases may stem from incomplete cyclization or precipitation issues, necessitating solvent optimization or ice quenching .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting structural assignments resolved?
1H/13C NMR and HRMS are essential for confirming substituent positions and molecular weight. For instance, 1H NMR distinguishes allyloxy protons (δ ~4.5–5.5 ppm) from dimethylaminoethyl groups (δ ~2.2–3.0 ppm). Conflicting data (e.g., overlapping aromatic signals) can be resolved via 2D NMR (COSY, HSQC) or IR spectroscopy to verify carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) groups .
Q. What solvent systems are recommended for solubility testing, and how do substituents influence polarity?
Polar aprotic solvents (DMF, DMSO) or alcohols (MeOH, EtOH) are preferred due to the compound’s hydroxyl and aroyl groups. Substituents like 3,4-dimethoxyphenyl enhance solubility in ethyl acetate/PE mixtures (1:3–1:1), while hydrophobic tert-butyl groups reduce aqueous solubility, requiring recrystallization from MeOH .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the allyloxy and dimethylaminoethyl groups on bioactivity?
Systematic substitution of the allyloxy group (e.g., with hydroxypropyl or halogenated benzyl) and dimethylaminoethyl (e.g., hydroxyethyl or morpholinoethyl) can reveal steric/electronic effects. For example, replacing allyloxy with 4-isopropylphenyl increased yield to 62%, suggesting improved cyclization efficiency. Biological assays (e.g., enzyme inhibition) should be paired with computational docking to correlate substituent effects with activity .
Q. What strategies address low yields in multi-step syntheses, particularly during cyclization or aroylation?
Optimize reaction stoichiometry (e.g., 1.0–1.2 equiv of aldehyde) and employ Dean-Stark traps for water removal during cyclization. For aroylation, pre-activation of benzoyl chlorides or microwave-assisted heating may improve efficiency. Evidence shows refluxing with chloranil (1.4 equiv) in xylene for 25–30 hours enhances cyclization completion .
Q. How should researchers resolve contradictions between theoretical and experimental HRMS data?
Cross-validate HRMS with isotopic pattern analysis and elemental composition tools. For example, a discrepancy in [M+H]+ (observed: 420.1573 vs. calculated: 420.1343) may indicate residual salts or hydration. Purify via column chromatography (silica gel, gradient elution) and repeat HRMS under high-resolution conditions .
Q. What computational methods are suitable for modeling the compound’s conformational stability and intermolecular interactions?
Density functional theory (DFT) can predict stable conformers of the dihydro-2H-pyrrol-2-one core. Molecular dynamics simulations (e.g., in water/octanol systems) assess partition coefficients, aligning with experimental LogP values. Docking studies into target proteins (e.g., kinases) should account for the dimethylaminoethyl group’s flexibility .
Q. How can researchers mitigate degradation during storage or handling of the 3-hydroxy group?
Store under inert gas (N2/Ar) at −20°C in amber vials. Use chelating agents (EDTA) in buffers to prevent metal-catalyzed oxidation. LC-MS monitoring every 3–6 months confirms stability. Evidence highlights sensitivity to heat and light, requiring adherence to safety protocols (P210: avoid ignition sources) .
Methodological Notes
- Experimental Design : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, solvent ratio) .
- Data Validation : Cross-check NMR/HRMS with synthetic intermediates to trace impurities .
- Safety Compliance : Follow P201/P202 guidelines for handling dimethylaminoethyl groups, which may form reactive byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
